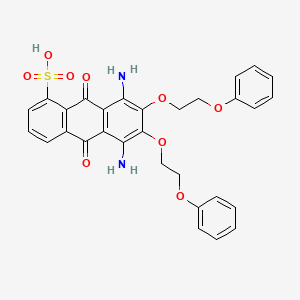![molecular formula C36H22F2S3 B13140658 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics . This compound, in particular, is characterized by the presence of fluorophenyl groups attached to the thiophene rings, which can significantly influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 2-bromo-5-[4-(4-fluorophenyl)phenyl]thiophene is reacted with a boronic acid derivative under the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is largely dependent on its application. In organic electronics, the compound functions as a donor material in bulk-heterojunction organic solar cells, where it facilitates the separation and transport of charge carriers . The presence of fluorophenyl groups can enhance the electron-withdrawing properties, thereby improving the efficiency of charge separation and transport.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.
2,5-Bis(4-fluorophenyl)thiophene: Another fluorinated thiophene derivative with similar electronic properties.
Uniqueness
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is unique due to the presence of multiple fluorophenyl groups, which can significantly influence its electronic properties and make it suitable for high-performance applications in organic electronics and material science .
Properties
Molecular Formula |
C36H22F2S3 |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
2,5-bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H22F2S3/c37-29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-19-33(39-31)35-21-22-36(41-35)34-20-18-32(40-34)28-7-3-24(4-8-28)26-11-15-30(38)16-12-26/h1-22H |
InChI Key |
CADNYBCMIYTTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


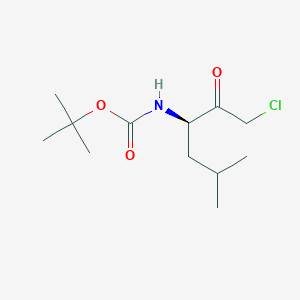
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
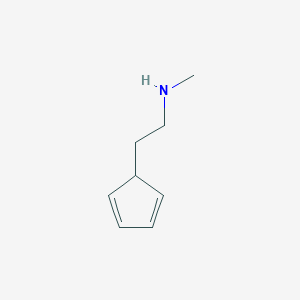
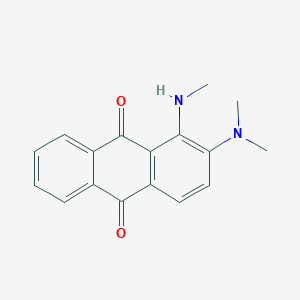
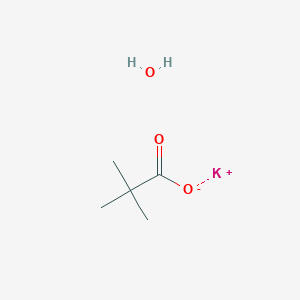
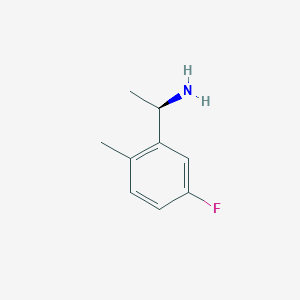

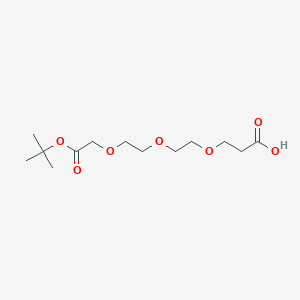
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
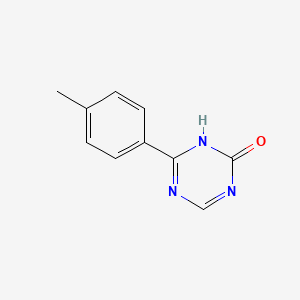
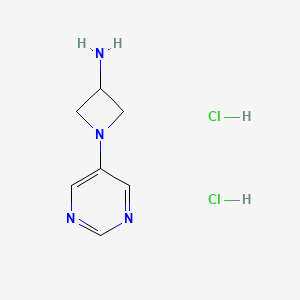
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

